molecular formula C16H18O4 B11851322 2,3-Dihydroxy-6,7-dimethyl-4-propyl-1-naphthoic acid

2,3-Dihydroxy-6,7-dimethyl-4-propyl-1-naphthoic acid

Cat. No.: B11851322
M. Wt: 274.31 g/mol
InChI Key: QYDDTEVBIYQMGD-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-6,7-dimethyl-4-propyl-1-naphthoic acid is a naphthoic acid derivative characterized by the presence of two hydroxyl groups, two methyl groups, and a propyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxy-6,7-dimethyl-4-propyl-1-naphthoic acid can be achieved through several synthetic routes. One common method involves the regioselective oxidation of 2-naphthoic acid derivatives using cytochrome P450 monooxygenases, such as CYP199A2 . This enzyme catalyzes the oxidation of specific positions on the naphthalene ring, leading to the formation of dihydroxynaphthoic acids.

Industrial Production Methods

Industrial production methods for this compound may involve the use of whole-cell biocatalysts expressing cytochrome P450 enzymes. These biocatalysts can efficiently catalyze the oxidation of naphthoic acid derivatives under mild reaction conditions, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxy-6,7-dimethyl-4-propyl-1-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be further oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve reagents such as halogenating agents or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce dihydro derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-Dihydroxy-6,7-dimethyl-4-propyl-1-naphthoic acid involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes like HIV-1 integrase by binding to the active site and preventing the enzyme from catalyzing its reaction . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3-Dihydroxy-6,7-dimethyl-4-propyl-1-naphthoic acid include other dihydroxynaphthoic acids, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the naphthalene ring

Properties

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

2,3-dihydroxy-6,7-dimethyl-4-propylnaphthalene-1-carboxylic acid

InChI

InChI=1S/C16H18O4/c1-4-5-10-11-6-8(2)9(3)7-12(11)13(16(19)20)15(18)14(10)17/h6-7,17-18H,4-5H2,1-3H3,(H,19,20)

InChI Key

QYDDTEVBIYQMGD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C(C2=C1C=C(C(=C2)C)C)C(=O)O)O)O

Origin of Product

United States

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